1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family, which is characterized by its bicyclic structure containing nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 250.31 g/mol.
1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is classified as an organic compound, specifically a purine derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of solvents like dimethyl sulfoxide or ethanol can facilitate these reactions.
1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions typical for purines:
Reactions are typically conducted in organic solvents with appropriate catalysts or reagents to drive the reaction towards desired products.
The mechanism of action for 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator depending on its specific interactions within biological systems.
Studies have shown that compounds similar to this one exhibit activity against certain enzymes involved in metabolic pathways, potentially influencing cell signaling or proliferation .
Relevant data regarding toxicity and biodegradability suggest that this compound exhibits low toxicity profiles but requires further studies for comprehensive assessments .
1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is primarily used in pharmaceutical research for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting neurological disorders or other diseases influenced by purinergic signaling pathways. Its role as an experimental agent allows researchers to explore new biochemical mechanisms and therapeutic strategies .
Purine derivatives have served as privileged scaffolds in medicinal chemistry since the early 20th century, exemplified by the clinical adoption of theophylline (1,3-dimethylxanthine) for respiratory diseases. The unsubstituted purine core of 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione represents a strategic evolution from these classical methylxanthines. Early pharmacological studies revealed that while the 1,3-dimethylxanthine core (as in 1,3-dimethyluric acid, CAS 944-73-0) provided moderate adenosine receptor affinity [6], targeted modifications at the 7- and 8-positions significantly enhanced receptor selectivity and physicochemical properties. This historical progression underscores a fundamental principle: the purine nucleus serves as a versatile molecular canvas for rational drug design, enabling precise modulation of bioactivity through ring substitutions [8].
The integration of a piperidinyl moiety at the 8-position introduces critical three-dimensional structural diversity to the planar purine system. Piperidine's alicyclic nature enhances lipid solubility while its tertiary nitrogen atom enables hydrogen bonding and ionic interactions with biological targets. This contrasts with simpler alkyl substituents (e.g., methyl or ethyl groups), which offer limited steric and electronic modulation. Molecular modeling suggests the piperidinyl group in 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (PubChem CID: 225178) adopts a chair conformation, projecting its equatorial and axial protons toward complementary binding pockets in enzymes [1] [7]. Furthermore, comparative analyses with analogues like 7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione demonstrate how secondary heterocyclic amines at C8 influence electron delocalization within the purine ring, thereby altering dipole moments and binding kinetics [8].
Table 1: Structural and Physicochemical Comparison of Key Purine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | Not specified | C12H17N5O2 | 263.30 g/mol | 8-piperidinyl, unsubstituted N7 |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | 28735-13-9 | C15H23N5O4 | 337.37 g/mol | 8-piperidinyl, N7-dihydroxypropyl chain |
7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione | 578750-47-7 | C20H25ClN6O2 | 416.91 g/mol | 8-(piperazinylmethyl), N7-(4-chlorobenzyl) |
1-(2-Chloro-benzyl)-3,7-dimethyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione | 369606-58-6 | C19H22ClN5O2 | 387.87 g/mol | 8-piperidinyl, N1-(2-chlorobenzyl) |
1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | Not specified (CID 983112) | C20H25N5O2 | 367.45 g/mol | 8-piperidinyl, N7-(3-methylbenzyl) |
The 1H-purine-2,6(3H,7H)-dione scaffold (xanthine core) provides essential pharmacophoric elements for target engagement. Its conjugated diketone system creates a coplanar region with high electron density, facilitating π-π stacking interactions with aromatic residues in enzyme binding sites. Hydrogen-bonding capabilities are exceptional: The N1 and N3 methyl groups provide hydrophobic contacts, while the C2 and C6 carbonyls act as hydrogen bond acceptors, often interacting with serine or lysine residues in catalytic pockets. This is exemplified in derivatives like 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 28735-13-9), where the core engages in multiple hydrogen bonds despite N7 alkylation [3]. The core's tautomeric flexibility (lactam-lactim equilibrium) further enables adaptive binding to diverse biological targets, ranging from kinases to phosphodiesterases. When paired with the 8-piperidinyl substituent, electron donation from piperidine's nitrogen amplifies the core's electron density, potentially enhancing interactions with nucleophilic residues in active sites [1] [7].
Table 2: Bioactive Derivatives of the 1H-Purine-2,6(3H,7H)-dione Core and Their Targets
Structural Modification | Representative Compound | Potential Biological Targets | Key Interactions Enabled by Core |
---|---|---|---|
C8-piperidinyl, N7-unsubstituted | 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | Adenosine receptors, PDEs | π-Stacking, H-bond acceptance at C2/C6=O |
C8-piperidinyl, N7-alkylhydroxy | 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-derivative | Kinases, soluble guanylate cyclase | Enhanced solubility, additional H-bond donation |
C8-(piperazinylmethyl), N7-benzyl | 7-(4-chlorobenzyl)-8-((4-methylpiperazin-1-yl)methyl)-derivative | Kinase ATP-binding sites | Hydrophobic pocket penetration, ionic interactions |
C8-piperidinyl, N1-benzyl | 1-(2-Chloro-benzyl)-3,7-dimethyl-8-piperidin-1-yl- derivative | GPCRs, neurotransmitter receptors | Steric occlusion of N1, altered core polarization |
The xanthine core's adaptability is further demonstrated in compounds like 1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CID 983112), where N7 benzylation introduces steric bulk that reorients the core within binding pockets while preserving critical hydrogen bonds at C2 and C6 [2]. Similarly, hybrid derivatives such as (S)-7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-3,7-dihydro-1H-purine-2,6-dione (CAS 2253964-85-9) exploit the core's hydrogen-bonding capacity while conjugating additional heterocyclic systems for multi-target engagement [5]. These structural modifications collectively highlight the 1H-purine-2,6(3H,7H)-dione nucleus as a dynamic template for balancing target affinity, selectivity, and physicochemical properties in drug discovery.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: